4-((Methylamino)methyl)tetrahydro-2H-pyran-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Methylamino)methyl)tetrahydro-2H-pyran-4-carboxylic acid is an organic compound that features a tetrahydropyran ring structure with a carboxylic acid group and a methylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Methylamino)methyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized by hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Introduction of the Methylamino Group: The methylamino group can be introduced through a nucleophilic substitution reaction where a suitable precursor, such as a halogenated tetrahydropyran derivative, reacts with methylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((Methylamino)methyl)tetrahydro-2H-pyran-4-carboxylic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Methylamine, ethylamine
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols
Substitution Products: Various substituted tetrahydropyran derivatives
Scientific Research Applications
4-((Methylamino)methyl)tetrahydro-2H-pyran-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 4-((Methylamino)methyl)tetrahydro-2H-pyran-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The methylamino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The tetrahydropyran ring provides structural stability and can interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- Tetrahydro-4-hydroxy-2H-pyran-4-carboxylic acid methyl ester
- Tetrahydro-2H-pyran-4-amine
- Tetrahydro-2H-pyran-4-carboxylic acid
Uniqueness
4-((Methylamino)methyl)tetrahydro-2H-pyran-4-carboxylic acid is unique due to the presence of both a methylamino group and a carboxylic acid group on the tetrahydropyran ring
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-(methylaminomethyl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C8H15NO3/c1-9-6-8(7(10)11)2-4-12-5-3-8/h9H,2-6H2,1H3,(H,10,11) |
InChI Key |
IWTQEOUFFMESGN-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CCOCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.